1-Mononitroglycerin

Catalog No.
S597561
CAS No.
624-43-1
M.F
C3H7NO5
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mononitroglycerin

CAS Number

624-43-1

Product Name

1-Mononitroglycerin

IUPAC Name

2,3-dihydroxypropyl nitrate

Molecular Formula

C3H7NO5

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N

SMILES

C(C(CO[N+](=O)[O-])O)O

Synonyms

G-1-N, glycerin-1-nitrate, glycerol-1-nitrate, glycerol-1-nitrate, (+-)-isomer, glyceryl-1-nitrate

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O

Metabolite analysis of Nitroglycerin:

1-MG is the primary metabolite of nitroglycerin, a well-established vasodilator medication used to treat various heart conditions like angina and congestive heart failure []. By measuring 1-MG levels in blood plasma, researchers can gain insights into the body's absorption, metabolism, and elimination of nitroglycerin, allowing for:

  • Evaluation of drug efficacy and dosage optimization: Studying 1-MG levels helps researchers understand how effectively the body absorbs and utilizes nitroglycerin, enabling them to optimize dosage regimens for individual patients [].
  • Investigation of drug interactions: Monitoring 1-MG levels alongside other medications can reveal potential interactions that might impact the effectiveness or safety of nitroglycerin therapy [].

Analytical reference standard:

  • Chromatographic and mass spectrometric analysis: 1-MG standards are crucial for calibrating and validating analytical techniques used to measure nitroglycerin levels in biological samples or pharmaceutical formulations [].
  • Development of new analytical methods: Researchers utilize 1-MG standards to develop and validate novel analytical methods for detecting and quantifying nitroglycerin in various contexts, such as environmental monitoring or forensic science [].

1-Mononitroglycerin, also known as glycerol 1-nitrate or glyceryl 1-mononitrate, is a chemical compound derived from glycerol. Its molecular formula is C3H7NO5C_3H_7NO_5, and it is classified as a mononitroglycerol. The structure features a nitro group (-NO₂) attached to the first carbon of the glycerol backbone, replacing one of the hydroxyl groups. This compound is typically encountered as a colorless, slightly viscous liquid and is known for its role in pharmacology and as an explosive precursor .

MNG is a highly dangerous compound due to its extreme sensitivity to shock, heat, and friction. It can readily detonate, posing a significant risk of explosion and injury [].

  • Toxicity: MNG is highly toxic upon inhalation, ingestion, or skin contact. Exposure can cause severe headaches, nausea, vomiting, and even death.
  • Flammability: MNG is flammable and can ignite spontaneously [].
Safety Precautions

Due to the severe hazards associated with MNG, handling and storage should only be done by trained professionals in specialized laboratories equipped with appropriate safety gear and containment procedures [].

, primarily involving nitration and hydrolysis. The nitration process can be represented as:

C3H8O3+HNO3C3H7NO5+H2OC_3H_8O_3+HNO_3\rightarrow C_3H_7NO_5+H_2O

In this reaction, glycerol reacts with nitric acid to form 1-mononitroglycerin and water .

Upon hydrolysis, 1-mononitroglycerin can yield dinitroglycerin products, which have longer half-lives and different pharmacological effects. The hydrolysis reaction can be represented as:

C3H7NO5+H2OC3H6N2O7+HNO3C_3H_7NO_5+H_2O\rightarrow C_3H_6N_2O_7+HNO_3

This reaction illustrates the transformation of 1-mononitroglycerin into dinitroglycerin under specific conditions .

1-Mononitroglycerin exhibits significant biological activity, particularly in the cardiovascular system. It acts as a vasodilator by releasing nitric oxide upon metabolism. This leads to smooth muscle relaxation in blood vessels, resulting in decreased blood pressure and improved blood flow. The compound is often used in medical formulations to treat conditions such as angina pectoris and heart failure .

The synthesis of 1-mononitroglycerin typically involves the nitration of glycerol using a mixture of concentrated sulfuric acid and nitric acid. The process requires careful temperature control to prevent runaway reactions that could lead to explosions. The general steps are:

  • Preparation of Nitrating Mixture: A nearly 1:1 mixture of concentrated sulfuric acid and nitric acid is prepared.
  • Addition of Glycerol: Glycerol is slowly added to the cooled nitrating mixture while maintaining a temperature around 22 °C (72 °F).
  • Reaction Monitoring: The reaction is exothermic; thus, it must be monitored to avoid overheating.
  • Isolation: The resulting product is extracted and purified for use .

1-Mononitroglycerin has several applications, primarily in the medical field:

  • Cardiovascular Therapy: Used for treating angina and heart failure due to its vasodilatory effects.
  • Pharmaceutical Formulations: It serves as an active ingredient in various heart medications.
  • Explosives Research: As a precursor to more complex nitro compounds used in explosives and propellants .

Several compounds share structural similarities with 1-mononitroglycerin, including:

Compound NameMolecular FormulaKey Characteristics
DinitroglycerinC3H5N2O7C_3H_5N_2O_7More potent vasodilator; longer half-life than mononitrate
NitroglycerinC3H5N3O9C_3H_5N_3O_9Highly explosive; used as an explosive agent
GlycerolC3H8O3C_3H_8O_3Non-nitrated form; serves as a base for nitration

Uniqueness:

  • 1-Mononitroglycerin is unique due to its balanced properties as both a pharmaceutical agent and an intermediate in explosive chemistry. Unlike nitroglycerin, it exhibits less volatility while retaining significant biological activity, making it suitable for therapeutic applications without the risks associated with more unstable compounds .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27321-61-5

Wikipedia

Glyceryl 1-nitrate

Dates

Modify: 2023-08-15

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